molecular formula C6H14BrNO B11714460 3-Hydroxy-1-methylpiperidine Hydrobromide

3-Hydroxy-1-methylpiperidine Hydrobromide

Cat. No.: B11714460
M. Wt: 196.09 g/mol
InChI Key: OYOCKIJCPCRFBM-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methylpiperidine Hydrobromide (CAS 119119-91-8) is a piperidine-based organic salt that serves as a versatile building block in medicinal chemistry and pharmaceutical research. The compound features both a basic tertiary amine, which is protonated as the hydrobromide salt to enhance stability and solubility, and a hydroxyl group, making it a valuable intermediate for the synthesis of more complex molecules. Piperidine derivatives are fundamental scaffolds found in a wide range of bioactive compounds and pharmaceuticals. As such, this chemical is primarily utilized in the discovery and development of new therapeutic agents, particularly for the central nervous system. Researchers employ it as a precursor for constructing molecular libraries or for structure-activity relationship (SAR) studies. Its structure suggests potential for incorporation into molecules that target receptors or enzymes where the piperidine moiety is prevalent, such as acetylcholinesterase or various GPCRs. According to supplier data, this product is offered with high purity for research applications. It is intended for use in laboratory settings only and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to handling and use all appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14BrNO

Molecular Weight

196.09 g/mol

IUPAC Name

1-methylpiperidin-3-ol;hydrobromide

InChI

InChI=1S/C6H13NO.BrH/c1-7-4-2-3-6(8)5-7;/h6,8H,2-5H2,1H3;1H

InChI Key

OYOCKIJCPCRFBM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)O.Br

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 1 Methylpiperidine and Its Derivatives

Established Synthetic Routes to the Piperidine (B6355638) Core

The modification of existing piperidine structures is a common and effective strategy for the synthesis of 3-Hydroxy-1-methylpiperidine (B1294512). These methods often involve the use of readily available starting materials and well-understood reaction mechanisms.

Reduction of Piperidinone Precursors

A prevalent method for the synthesis of 3-hydroxypiperidines involves the reduction of the corresponding 3-piperidinone derivative. For instance, N-Boc-3-piperidone can be stereoselectively reduced to (S)-N-Boc-3-hydroxypiperidine using biocatalysts such as ketoreductase and glucose dehydrogenase. mdpi.com This enzymatic approach is noted for its high conversion rates and optical purity. mdpi.com The synthesis of the precursor, 1-BOC-3-piperidone, can be achieved from 3-hydroxypyridine (B118123) through a three-step process involving reduction, protection of the piperidine nitrogen with a BOC group, and subsequent oxidation. google.com Following the reduction of the ketone, the N-Boc protecting group can be removed and the nitrogen can be methylated to yield 3-Hydroxy-1-methylpiperidine.

PrecursorReagent/CatalystProduct
N-Boc-3-piperidoneKetoreductase, Glucose Dehydrogenase(S)-N-Boc-3-hydroxypiperidine
3-Hydroxypyridine1. Reduction 2. (Boc)₂O 3. Oxidation1-BOC-3-piperidone

Alkylation of Piperidine Followed by Hydroxylation Strategies

Another established route begins with the synthesis of the core 3-hydroxypiperidine (B146073) ring, which is then N-alkylated. A common starting material for this process is 3-hydroxypyridine. This precursor can be reduced to 3-hydroxypiperidine via catalytic hydrogenation. google.comsigmaaldrich.com For example, using a rhodium-nickel/carbon bimetallic catalyst in the presence of phosphoric acid under a hydrogen atmosphere can achieve this transformation. google.com Once 3-hydroxypiperidine is obtained, a subsequent N-alkylation step with a methylating agent yields the final product, 3-Hydroxy-1-methylpiperidine.

Starting MaterialKey TransformationIntermediate/Product
3-HydroxypyridineCatalytic Hydrogenation3-Hydroxypiperidine
3-HydroxypiperidineN-methylation3-Hydroxy-1-methylpiperidine

Direct Hydroxylation of 1-Methylpiperidine (B42303)

The direct hydroxylation of the C-H bond in 1-methylpiperidine presents a more atom-economical approach. Modern biocatalytic methods have shown promise in this area. Enzymatic C-H oxidation can be used to introduce hydroxyl groups into piperidine rings. chemistryviews.org For example, engineered enzymes have been utilized for the hydroxylation of carboxylated piperidines. chemistryviews.org While direct hydroxylation of 1-methylpiperidine at the 3-position is a challenging transformation due to regioselectivity issues, the development of specific enzymes could make this a viable synthetic route. Oxidation of 1-methylpiperidine derivatives has been studied, which can lead to the formation of various oxygenated products. researchgate.net

Cyclization Strategies for Piperidine Ring Construction

Building the piperidine ring from acyclic precursors is a versatile strategy that allows for the introduction of various substituents and control of stereochemistry.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful method for forming the piperidine ring. A notable example is the synthesis of 3-hydroxypiperidine from 5-halo-2-hydroxypentylamine hydrohalide. google.com In this process, the acyclic precursor undergoes a ring-closure reaction in water under the action of an inorganic base to yield 3-hydroxypiperidine, which can then be methylated. google.com Another approach involves the cyclodehydration of amino alcohols, which can be a concise and highly diastereoselective method for producing substituted 3-hydroxypiperidines. beilstein-journals.org

Acyclic PrecursorReaction TypeProduct
5-bromo-2-hydroxypentylamine hydrobromideIntramolecular Cyclization3-Hydroxypiperidine
Acyclic amino diolsPhosphite-driven CyclodehydrationSubstituted 3-hydroxypiperidines

Nucleophilic Attack of Nitrogen onto Electrophilic Centers under Reductive Conditions

Reductive amination is a key strategy for constructing piperidine rings, involving the nucleophilic attack of a nitrogen atom onto an electrophilic carbonyl group, followed by reduction of the resulting imine or enamine intermediate. researchgate.net This can be performed intramolecularly to form the heterocyclic ring. For example, a masked dialdehyde (B1249045) can be converted to a dioxime, which then undergoes a reductive ring-closure to form a polyhydroxylated N-alkoxypiperidine. researchgate.net This ring-closing double reductive amination is a concise method for constructing the piperidine core. researchgate.net These reductive amination strategies offer a versatile and widely used approach for the synthesis of various piperidine derivatives. nih.govacs.org

StrategyDescription
Intramolecular Reductive AminationAn amine and a carbonyl group within the same molecule react to form a cyclic imine, which is then reduced to the corresponding piperidine. researchgate.net
Ring-Closing Double Reductive AminationAn acyclic precursor with two carbonyl groups (or masked carbonyls) reacts with an amine source, leading to a double condensation and subsequent reduction to form the piperidine ring. researchgate.net

Nucleophilic Displacement Reactions for Ring Formation

Nucleophilic displacement reactions represent a fundamental and widely utilized strategy for the construction of the piperidine ring. This approach typically involves an intramolecular cyclization where a nitrogen nucleophile displaces a leaving group at the terminus of a carbon chain, forming the heterocyclic ring.

One common pathway involves the cyclization of haloamines. For instance, 5-bromo-2-hydroxypentylamine hydrobromide can be treated with a base, such as sodium carbonate, to induce intramolecular N-alkylation. chemicalbook.com The amino group acts as the nucleophile, attacking the carbon bearing the bromine atom to form the six-membered ring of 3-hydroxypiperidine. chemicalbook.com This method is effective for producing the core piperidine structure, which can then be N-methylated in a subsequent step to yield 3-hydroxy-1-methylpiperidine.

Another variation of this strategy involves the ring opening of epoxides by amine nucleophiles. The reaction of 1-tert-butoxycarbonyl-3,4-epoxypiperidine with amines, such as methylamine, leads to the formation of regioisomeric amino alcohols. researchgate.net This reaction proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring. The regioselectivity of the attack can be influenced by steric and electronic factors, often favoring attack at the less substituted carbon. researchgate.net Subsequent manipulation of the protecting groups and functional groups can then lead to the desired 3-hydroxy-1-methylpiperidine derivatives.

The efficiency of these nucleophilic displacement reactions is often dependent on the nature of the leaving group, the reaction conditions (temperature, solvent, and base), and the steric and electronic properties of the substrate.

Ring Expansion Methodologies (e.g., from 4-substituted prolinols)

Ring expansion methodologies provide an elegant approach to the synthesis of 3-hydroxypiperidines from readily available smaller ring systems, most notably from derivatives of proline. This strategy is particularly valuable for accessing chiral piperidine derivatives, as the stereochemistry of the starting prolinol can be transferred to the final product.

A prominent example of this methodology involves the treatment of N-alkyl prolinols with a fluorinating agent, such as XtalFluor-E, to generate an intermediate aziridinium (B1262131) ion. acs.org This strained three-membered ring is highly susceptible to nucleophilic attack. The subsequent addition of a nucleophile, such as an azide (B81097) source like tetrabutylammonium (B224687) azide, leads to the ring-opened product. acs.org Depending on the substitution pattern of the prolinol and the reaction conditions, this ring expansion can selectively yield 3-azidopiperidines, which can then be reduced to the corresponding 3-aminopiperidines. acs.org This method offers a stereoselective route to functionalized piperidines. researchgate.netpitt.edu

The diastereoselectivity of the ring expansion is a critical aspect of this methodology. The stereochemical outcome is often influenced by the nature of the substituent on the proline ring and the choice of nucleophile. researchgate.net Cossy and Pardo have demonstrated that the ring expansion of prolinols can lead to C3-substituted piperidines in good yields and with high enantiomeric excess. researchgate.net

Ring-Closing Metathesis (RCM) in Hydroxypiperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis, particularly for the construction of cyclic compounds, including nitrogen heterocycles. nih.gov This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of two terminal olefins to form a new carbon-carbon double bond, thereby closing the ring. organic-chemistry.org

In the context of hydroxypiperidine synthesis, RCM is applied to acyclic diene precursors containing a nitrogen atom. The strategic placement of the olefinic moieties and a hydroxyl group (or a precursor) on the carbon chain allows for the formation of a tetrahydropyridine (B1245486) intermediate upon RCM. nih.govelsevierpure.com Subsequent functional group manipulations, such as reduction of the double bond and deprotection, can afford the desired 3-hydroxypiperidine derivative.

A key advantage of RCM is its functional group tolerance, allowing for the synthesis of complex and highly functionalized piperidine rings. nih.gov The development of more active and robust catalysts has expanded the scope of this reaction to include the synthesis of a wide variety of substituted tetrahydropyridines. nih.gov For instance, the synthesis of 3-hydroxypyridines has been achieved through a sequence involving RCM of nitrogen-containing dienes, followed by elimination or oxidation/deprotection steps. organic-chemistry.orgresearchmap.jp

RCM Precursor TypeCatalystProduct TypeReference
Nitrogen-containing dienesRuthenium-basedTetrahydropyridines nih.govelsevierpure.com
Nitrogen-containing dienesRuthenium-based1,6-dihydro-2H-pyridin-3-ones organic-chemistry.org

Addition Nucleophile Ring Opening Ring Closure (ANRORC) Mechanisms

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism describes a specific type of substitution reaction that is particularly relevant in heterocyclic chemistry. wikipedia.org While not a direct method for the de novo synthesis of the piperidine ring itself, it is a crucial mechanism for the functionalization and transformation of existing heterocyclic systems that can lead to piperidine derivatives.

The ANRORC mechanism is often observed in nucleophilic substitution reactions of heteroaromatic compounds, such as pyrimidines. wikipedia.org It involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an acyclic intermediate. Subsequent intramolecular cyclization of this intermediate, with the expulsion of a leaving group, leads to the formation of a new heterocyclic ring. wikipedia.org

A classic example involves the reaction of substituted pyrimidines with strong nucleophiles like sodium amide. wikipedia.org Isotope labeling studies have provided strong evidence for the ring-opening and ring-closing sequence of this mechanism. wikipedia.org The Zincke reaction is a named reaction that proceeds through an ANRORC mechanism. wikipedia.org While direct applications of the ANRORC mechanism to the synthesis of 3-hydroxy-1-methylpiperidine are not prominently featured in the literature, the principles of this mechanism are important for understanding the reactivity and potential transformations of related heterocyclic precursors.

Stereoselective and Chiral Synthesis of 3-Hydroxy-1-methylpiperidine

The biological activity of many piperidine-containing compounds is highly dependent on their stereochemistry. Consequently, the development of stereoselective and chiral synthetic routes to 3-hydroxy-1-methylpiperidine is of paramount importance. These methods aim to produce enantiomerically pure or enriched forms of the target molecule, which is crucial for the development of chiral drugs.

Enantioselective Synthesis Approaches

Enantioselective synthesis involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful and environmentally benign approach to the synthesis of chiral compounds. nih.gov Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and their esters. rug.nl Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the two enantiomers. nih.gov

In the context of 3-hydroxy-1-methylpiperidine synthesis, lipase-catalyzed kinetic resolution has been successfully employed to resolve racemic mixtures of 3-hydroxypiperidine derivatives. elsevierpure.comresearchgate.net A common strategy involves the acylation of the racemic alcohol using an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The lipase selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unacylated enantiomers can then be separated.

A notable example is the use of Candida antarctica lipase B (CALB) for the kinetic resolution of racemic 3-hydroxy-N-methylpiperidine. elsevierpure.comresearchgate.net This enzyme has been shown to be effective in catalyzing the acetylation of the (R)-enantiomer, leading to the production of (R)-3-acetoxy-1-methylpiperidine and leaving behind the unreacted (S)-3-hydroxy-1-methylpiperidine. By carefully controlling the reaction conditions, high enantiomeric excess (ee) of both the product and the remaining starting material can be achieved. elsevierpure.com

The efficiency of lipase-catalyzed kinetic resolution is often quantified by the enantiomeric ratio (E value), which is a measure of the enzyme's selectivity for one enantiomer over the other.

Lipase SourceSubstrateReaction TypeProductEnantiomeric Excess (ee)Reference
Candida antarctica lipase B(±)-3-hydroxy-N-methylpiperidineAcetylation(R)-acetate82.1% elsevierpure.com
Candida antarctica lipase B(R)-acetateDeacetylation(R)-alcohol97.8% elsevierpure.comresearchgate.net
Pseudomonas cepacia LipaseRacemic alcohol intermediate for IvabradineEsterification/Hydrolysis(S)-alcohol precursorup to 96:4 e.r. mdpi.com
Asymmetric Catalysis (e.g., Rhodium(I)-catalyzed Hydrogenation)

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral 3-hydroxypiperidine derivatives. One notable example is the rhodium(I)-catalyzed asymmetric hydrogenation of N-substituted 3-pyridones. This method allows for the direct creation of the chiral center at the C3 position of the piperidine ring with high enantioselectivity.

The catalytic cycle typically involves the coordination of the rhodium catalyst with a chiral phosphine (B1218219) ligand to the substrate. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). For instance, various chiral diphosphine ligands have been successfully employed in the hydrogenation of pyridinium (B92312) salts, which are precursors to piperidines.

Another approach within asymmetric catalysis is the use of enzymes. Ketoreductases (KREDs), for example, have been effectively used for the asymmetric reduction of N-Boc-3-piperidone to afford (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals. mdpi.comderpharmachemica.com These biocatalytic methods are advantageous due to their high stereoselectivity, mild reaction conditions, and environmental friendliness. mdpi.com Co-expression of ketoreductase with glucose dehydrogenase for cofactor regeneration can lead to high conversion rates and optical purity of the product. mdpi.com

Table 1: Examples of Asymmetric Catalysis for 3-Hydroxypiperidine Derivatives
Catalyst/EnzymeSubstrateProductKey FeaturesReference
Rhodium(I) with Chiral Phosphine LigandsN-substituted 3-pyridonesEnantiopure 3-hydroxypiperidine derivativesHigh enantioselectivity, direct creation of C3 chirality. acs.org
Ketoreductase (KRED)N-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidineHigh stereoselectivity (>99% ee), mild and green conditions. mdpi.comderpharmachemica.com
Carbonyl Reductases (HeCR and DbCR)tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylateChiral 3-substituted-4-hydroxypiperidinesExceptional catalytic performance with >99% ee and >99% conversion. rsc.org
Chiral Auxiliary-Mediated Separation of Racemic Mixtures

The resolution of racemic mixtures is a classical yet effective method for obtaining enantiomerically pure compounds. This approach involves the use of a chiral auxiliary to convert the enantiomers of a racemic mixture into diastereomers, which can then be separated based on their different physical properties, such as solubility. jackwestin.com

One common technique is the formation of diastereomeric salts by reacting the racemic 3-hydroxy-1-methylpiperidine with a chiral resolving agent, such as a chiral carboxylic acid. derpharmachemica.com The resulting diastereomeric salts can be separated by fractional crystallization. Subsequently, the chiral auxiliary can be removed to yield the desired enantiomer of 3-hydroxy-1-methylpiperidine.

Enzymatic kinetic resolution is another powerful tool for separating racemic mixtures. researchgate.net For example, lipases can be used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. elsevierpure.com A study reported the lipase-catalyzed kinetic resolution of racemic 3-hydroxy-N-methylpiperidine. In the first step, Candida antarctica lipase B was used for acetylation, resulting in the (R)-enantiomer in acetate form with 82.1% ee. A subsequent deacetylation step further enriched the (R)-alcohol to 97.8% ee. researchgate.netelsevierpure.com

Table 2: Chiral Auxiliary-Mediated Separation Methods
MethodChiral Auxiliary/EnzymeSubstrateSeparation PrincipleReference
Diastereomeric Salt FormationChiral carboxylic acids (e.g., L-camphorsulfonic acid)Racemic 1-Boc-3-hydroxypiperidineFractional crystallization of diastereomeric salts. derpharmachemica.com
Enzymatic Kinetic ResolutionCandida antarctica lipase BRacemic 3-hydroxy-N-methylpiperidineSelective enzymatic acylation/deacetylation of one enantiomer. researchgate.netelsevierpure.com
Utilization of Existing Stereochemistry from Chiral Pool Precursors

The chiral pool synthesis strategy leverages the inherent stereochemistry of readily available natural products, such as amino acids and carbohydrates, to construct complex chiral molecules. researchgate.net This approach avoids the need for asymmetric catalysis or resolution by directly incorporating the existing stereocenters from the starting material into the final product.

Amino acids like L-serine have been utilized as precursors for the synthesis of polyhydroxylated piperidine azasugars. researchgate.net Similarly, D-glutamic acid derivatives have served as starting materials for the diastereoselective synthesis of (3R,5R)-γ-hydroxypiperazic acid, a related piperidine analog. nsf.gov The synthesis often involves a series of transformations, including functional group manipulations and cyclization reactions, to build the piperidine ring while preserving the original stereochemistry.

Carbohydrates, such as D-mannose, are also valuable chiral pool precursors. A D-mannose-derived aldehyde has been used as a versatile intermediate for the synthesis of various functionally and stereochemically diverse piperidines, including natural 3,4,5-trihydroxypiperidines. researchgate.net

Diastereoselective Synthesis of cis- and trans-Isomers

The relative stereochemistry between substituents on the piperidine ring is crucial for biological activity. Therefore, the development of diastereoselective methods to synthesize specific cis- and trans-isomers is of great importance.

Control of Diastereomeric Ratios in Cyclization Reactions

The diastereoselectivity of the cyclization step is a key factor in determining the final stereochemistry of the piperidine product. The choice of reaction conditions and reagents can significantly influence the formation of either the cis- or trans-isomer. For instance, in the synthesis of 2-substituted 3-hydroxypiperidines, the stereochemical outcome of the cyclodehydration of an amino alcohol precursor can be controlled to favor either the cis- or trans-product. beilstein-journals.org

The stereocontrol can be achieved through various strategies, such as substrate control, where the existing stereocenters in the acyclic precursor direct the stereochemistry of the newly formed stereocenters during cyclization. Reagent control, on the other hand, involves the use of specific reagents or catalysts that favor the formation of one diastereomer over the other.

Phosphite-Driven Cyclodehydration Strategies

A notable advancement in the diastereoselective synthesis of 2-substituted 3-hydroxypiperidines is the development of a phosphite-driven cyclodehydration method. beilstein-journals.org This strategy provides a concise and highly diastereoselective route to both cis- and trans-isomers with diastereomeric ratios of up to >19:1. beilstein-journals.org

The reaction typically involves the use of a trialkylphosphite, such as triethylphosphite, as a substitute for triphenylphosphine (B44618) in Appel-type reactions. beilstein-journals.org A significant advantage of using triethylphosphite is that the stoichiometric phosphorus(V) byproduct, triethylphosphate, can be easily removed during aqueous work-up through saponification, which simplifies the purification process. beilstein-journals.org The diastereoselectivity of this cyclodehydration can be influenced by the reaction conditions, including the solvent and the base used. beilstein-journals.org

Table 3: Diastereoselective Synthesis of 2-Substituted 3-Hydroxypiperidines via Phosphite-Driven Cyclodehydration beilstein-journals.org
PrecursorConditionsProduct (Isomer)Diastereomeric Ratio (dr)
syn-amino alcoholI2, P(OEt)3, Et3N, CH2Cl2cis-2-substituted 3-hydroxypiperidineup to >19:1
anti-amino alcoholI2, P(OEt)3, Et3N, CH2Cl2trans-2-substituted 3-hydroxypiperidineup to >19:1

Scalable Synthetic Processes for Industrial Relevance

For a synthetic methodology to be industrially viable, it must be scalable, cost-effective, and safe. Many of the aforementioned methods have been developed with scalability in mind. For example, the phosphite-driven cyclodehydration has been successfully scaled up to produce gram quantities of the desired piperidinol. beilstein-journals.org

Furthermore, processes for the preparation of 3-hydroxypiperidine and its derivatives that are suitable for industrial production have been patented. These methods often focus on using readily available and inexpensive starting materials, mild reaction conditions, and avoiding the use of expensive and hazardous reagents. google.com One such patented method involves the cyclization of a 5-halo-2-hydroxypentylamine hydrohalide in water under the action of an inorganic base. google.com This process is highlighted for its simple operation, high conversion rate, and selectivity, making it amenable to large-scale production. google.com

The development of biocatalytic processes, such as those employing ketoreductases, is also highly relevant for industrial applications due to their potential for high efficiency and sustainability. mdpi.comderpharmachemica.com

Optimization of Reaction Conditions (Temperature, Solvent, Base)

The efficiency of synthesizing 3-Hydroxy-1-methylpiperidine, often achieved through the catalytic hydrogenation of N-methyl-3-pyridone or the N-methylation of 3-hydroxypiperidine, is highly dependent on the careful selection of reaction parameters. The interplay between temperature, solvent, and the presence of a base can significantly influence reaction kinetics, product yield, and impurity profiles.

Research into the hydrogenation of functionalized pyridines has demonstrated the criticality of optimizing these conditions. For instance, in the reduction of pyridine (B92270) derivatives, a rhodium oxide catalyst has shown high activity under mild conditions. rsc.org The optimization of such a reaction involves a systematic variation of parameters to identify the most efficient and selective process.

Key Parameters and Their Effects:

Temperature: The reaction temperature is a crucial factor that affects the rate of reaction. While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts through side reactions. For the hydrogenation of pyridine rings, studies have explored a range of temperatures, with optimal conditions often found to be a balance between reaction speed and selectivity. For example, a temperature of 40°C has been identified as optimal in certain rhodium-catalyzed hydrogenations. rsc.org

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction pathway. A variety of solvents have been investigated for the synthesis of piperidine derivatives, including alcohols like trifluoroethanol (TFE) and aprotic polar solvents. rsc.org The polarity and coordinating ability of the solvent can impact the catalyst's activity and the stability of intermediates.

Base: In reactions such as N-alkylation or those involving acidic or basic catalysts, the choice and concentration of a base are critical. The base can act as a catalyst, a scavenger for acidic byproducts, or a promoter for the desired reaction. For instance, in the preparation of related piperidine compounds, organic bases like triethylamine (B128534) and inorganic bases such as potassium carbonate have been employed. The optimal base will facilitate the reaction while minimizing side reactions like elimination or rearrangement.

ParameterConditionEffect on ReactionReference
CatalystRhodium Oxide (Rh₂O₃)Highly active for the hydrogenation of a wide variety of unprotected pyridines under mild conditions. rsc.org
SolventTrifluoroethanol (TFE)Effective solvent for the hydrogenation of pyridines with alcohol groups. rsc.org
Temperature40°COptimal temperature for the hydrogenation of various alkyl pyridines, balancing reaction rate and selectivity. rsc.org
Pressure5 bar (H₂)Sufficient hydrogen pressure for effective reduction of the pyridine ring. rsc.org

Purification Techniques for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges in purification. The methods employed must not only ensure high purity of the final product but also be cost-effective, scalable, and environmentally sustainable. For 3-Hydroxy-1-methylpiperidine and its hydrobromide salt, several techniques are considered for large-scale purification.

Crystallization and Recrystallization:

Crystallization is a fundamental technique for the purification of solid compounds. For the hydrobromide salt of 3-Hydroxy-1-methylpiperidine, this method is particularly effective. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor.

The choice of solvent is critical for successful crystallization. An ideal solvent will have high solubility for the compound at high temperatures and low solubility at low temperatures. For related piperidine derivatives, solvents such as isopropyl ether have been successfully used for crystallization. google.com The process can be further optimized by controlling the cooling rate and agitation to influence crystal size and purity. Recrystallization, which involves repeating the crystallization process, can be employed to achieve even higher levels of purity.

Distillation:

For the free base form of 3-Hydroxy-1-methylpiperidine, which is a liquid at room temperature, distillation is a primary method of purification. chemicalbook.com Given its boiling point, vacuum distillation is often employed. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation that might occur at higher temperatures. Fractional distillation, which utilizes a fractionating column, can be used to separate components with close boiling points, thus achieving a high degree of purity.

Purification via Salt Formation:

Another effective method for purifying amines like 3-Hydroxy-1-methylpiperidine is through the formation of a salt, typically the hydrobromide or hydrochloride salt. The amine is reacted with an appropriate acid to form the salt, which is often a crystalline solid that can be easily purified by recrystallization. After achieving the desired purity, the free base can be regenerated by treating the salt with a base and extracting it into an organic solvent. This method is particularly useful for removing non-basic impurities.

TechniqueDescriptionApplicable FormKey Considerations
Crystallization/RecrystallizationSeparation of a solid from a solution by changing its solubility. The crude product is dissolved in a hot solvent and allowed to cool, forming pure crystals.Hydrobromide SaltSolvent selection (e.g., isopropyl ether), cooling rate, and agitation are crucial for yield and purity.
Vacuum DistillationPurification of liquids by separating components based on differences in boiling points at reduced pressure to prevent thermal decomposition.Free BaseThe degree of vacuum and the efficiency of the fractionating column determine the purity of the distillate.
Purification via Salt FormationConversion of the basic amine to a salt (e.g., hydrobromide), which is then purified by recrystallization. The pure amine is subsequently liberated.Free Base to Hydrobromide Salt and backEfficient for removing non-basic impurities. Requires an additional step to regenerate the free base.

Reactivity and Chemical Transformations of 3 Hydroxy 1 Methylpiperidine Hydrobromide

Influence of the Hydrobromide Salt on Chemical Reactivity

The hydrobromide salt form of 3-hydroxy-1-methylpiperidine (B1294512) significantly modulates the reactivity of the tertiary amine. In this state, the nitrogen atom's lone pair of electrons is protonated by hydrobromic acid, forming a quaternary ammonium (B1175870) salt. This protonation effectively neutralizes the nucleophilic and basic character of the nitrogen atom. libretexts.orgmsu.edu Consequently, the compound cannot participate in reactions requiring a nucleophilic amine, such as alkylation or acylation, without prior neutralization. msu.edumsu.edu

For the nitrogen to act as a nucleophile, a base must be added to the reaction mixture to deprotonate the ammonium salt, thereby liberating the free tertiary amine, 3-hydroxy-1-methylpiperidine. libretexts.org The choice of base is crucial and must be strong enough to overcome the acidity of the ammonium salt but compatible with other functional groups in the molecule and the desired reaction conditions. This acid-base chemistry is a fundamental consideration in planning synthetic routes involving this compound.

N-Alkylation Reactions for Structural Diversification

Once the tertiary amine is deprotonated from its hydrobromide salt, it can act as a nucleophile and undergo N-alkylation. msu.edumsu.edu Reaction with an alkyl halide (R-X) leads to the formation of a quaternary ammonium salt. msu.edu This transformation is a common strategy for introducing further structural diversity and modulating the physicochemical properties of the molecule.

The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. msu.edulibretexts.org The resulting products are quaternary ammonium halides, which are ionic compounds with distinct properties compared to the parent tertiary amine.

Table 1: N-Alkylation of 3-Hydroxy-1-methylpiperidine This table is illustrative of a typical N-alkylation reaction.

Reactant 1 Reactant 2 Product Reaction Type

Formation of Carbamates and Related Functional Groups

3-Hydroxy-1-methylpiperidine is a reactant used in the formation of carbamates. chemicalbook.com The hydroxyl group on the piperidine (B6355638) ring can react with isocyanates or other carbamoylating agents to form O-aryl or O-alkyl carbamates. organic-chemistry.orgnih.govorganic-chemistry.org This reaction is a key method for introducing the carbamate (B1207046) functional group, which is a prevalent feature in many pharmaceutically active compounds. nih.gov

The synthesis often involves reacting the alcohol (the hydroxyl group of the piperidine) with an isocyanate (R-N=C=O) or by using a chloroformate and an amine. nih.gov Another approach involves a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org These methods provide access to a wide range of substituted carbamates, enabling the exploration of structure-activity relationships in drug discovery. chemicalbook.comnih.gov

Reactions Involving the Piperidine Hydroxyl Group

The secondary hydroxyl group at the C3 position of the piperidine ring is a key site for various chemical transformations beyond carbamate formation. ketonepharma.com These reactions allow for the introduction of diverse functional groups, significantly expanding the molecular complexity and utility of the scaffold.

Common reactions involving the hydroxyl group include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. This is often carried out in the presence of a catalyst or coupling agent.

Etherification: Conversion into ethers through reactions like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-keto-1-methylpiperidine (or 1-methyl-3-piperidone), using a variety of oxidizing agents such as Swern oxidation. uni-regensburg.de The resulting keto-piperidine is a valuable intermediate for further functionalization. uni-regensburg.de

Table 2: Representative Reactions of the Hydroxyl Group

Reaction Type Reagent(s) Functional Group Formed
Esterification Acetic Anhydride, Pyridine (B92270) Acetate (B1210297) Ester
Etherification Sodium Hydride, Methyl Iodide Methyl Ether

Skeletal Remodeling and Diversification Strategies

Advanced synthetic strategies can be employed to remodel the piperidine skeleton of 3-hydroxy-1-methylpiperidine, providing access to novel and structurally complex molecules. These methods involve the cleavage and formation of C-C or C-N bonds within the ring system.

Deconstructive functionalization is a powerful strategy that involves the cleavage of σ-bonds within a cyclic system, followed by the formation of new bonds to create a more complex, often acyclic, structure. acs.org In the context of piperidines, this can involve the selective opening of the ring. For instance, palladium-catalyzed deconstructive aminolysis has been used to remodel bridged valerolactam-butyrolactones into highly functionalized 3-hydroxy-2-piperidinone carboxamides. nih.gov This process involves the site-selective cleavage of an acyl C–O bond and subsequent amination. nih.gov

Aminolysis, in a broader sense, is a chemical reaction where a molecule is split by reacting with an amine. wikipedia.org While direct deconstructive aminolysis of 3-hydroxy-1-methylpiperidine itself is not widely reported, the principles of this strategy could be applied to derivatives of the compound. This approach offers a route to rapidly increase molecular diversity from a common piperidine core. nih.gov

The hydroxyl group of 3-hydroxy-1-methylpiperidine can be eliminated to form an alkene, specifically a tetrahydropyridine (B1245486) derivative. This reaction, typically acid-catalyzed, is a dehydration process. masterorganicchemistry.com

The mechanism for a secondary alcohol generally proceeds through an E1 pathway. masterorganicchemistry.com It involves the following steps:

Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄) to form a good leaving group (water). masterorganicchemistry.com

Departure of the water molecule to form a secondary carbocation at the C3 position.

A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon (C2 or C4), leading to the formation of a double bond.

According to Zaitsev's rule, the more substituted alkene is typically the major product. masterorganicchemistry.com In this case, elimination could lead to a mixture of 1-methyl-1,2,3,4-tetrahydropyridine (B14617747) and 1-methyl-1,2,5,6-tetrahydropyridine. Such elimination reactions are fundamental for converting cyclic alcohols into unsaturated heterocyclic systems, which are themselves valuable synthetic intermediates.

Applications in Organic Synthesis and Derivative Chemistry

Role as a Reactant for the Synthesis of Substituted Piperidine (B6355638) Derivatives

The piperidine ring is a prevalent structural motif found in a vast number of natural alkaloids and synthetic pharmaceuticals. Consequently, 3-hydroxy-1-methylpiperidine (B1294512) serves as a crucial starting material for the synthesis of various substituted piperidine derivatives. ketonepharma.com The presence of the hydroxyl group at the C-3 position and the methyl group on the nitrogen atom allows for diverse chemical transformations.

Synthetic strategies often involve reactions targeting the hydroxyl group, such as esterification or etherification, to introduce new functional groups. Additionally, the piperidine ring itself can undergo various modifications. The strategic importance of this compound is underscored by its role as a precursor in developing pharmacologically active compounds, including those targeting neurological disorders. ketonepharma.com The synthesis of piperidine derivatives can be achieved through several routes, including the reduction of corresponding pyridine (B92270) precursors or via various cyclization reactions. nih.govrsc.orgnih.gov The inherent chirality at the C-3 position also makes enantiomerically pure forms of 3-hydroxy-1-methylpiperidine valuable chiral building blocks for asymmetric synthesis, enabling the production of stereospecific final products.

Building Block in Heterocyclic Chemistry

The structural framework of 3-hydroxy-1-methylpiperidine makes it a valuable building block for the synthesis of other heterocyclic systems. ketonepharma.com Its integrated functional groups can be chemically manipulated to facilitate ring transformations or the construction of fused ring systems.

Synthesis of Pyridine Derivatives (e.g., as CDK5 Inhibitor Precursors)

3-Hydroxy-1-methylpiperidine is utilized as a reactant in the synthesis of specific pyridine derivatives. chemicalbook.comchemdad.com Notably, it serves as a precursor for pyridine-based compounds designed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5). chemicalbook.comchemdad.comthermofisher.com CDK5 is a protein kinase implicated in various cellular processes, and its dysregulation has been linked to neurodegenerative diseases. The synthesis of these inhibitors often involves the chemical modification of the piperidine ring to form the aromatic pyridine core, leveraging the existing functionalities to build the final, biologically active molecule. nih.govrsc.org

Synthesis of Pyridinone Derivatives

Pyridinone scaffolds are important pharmacophores found in a wide range of biologically active compounds, exhibiting antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.org General synthetic routes to pyridinones involve either the functionalization of a pre-existing pyridine ring or the cyclization of acyclic precursors. frontiersin.orgnih.gov While direct synthesis from 3-hydroxy-1-methylpiperidine is not extensively detailed, its structure provides a logical foundation for such transformations. The piperidine ring can be oxidized to a piperidone (a cyclic ketone), which then serves as a key intermediate. Subsequent chemical steps, such as dehydrogenation or condensation reactions, can lead to the formation of the pyridinone ring system. nih.gov For instance, 3-hydroxypyridin-4-one derivatives have been synthesized and evaluated for various biological activities. rsc.org

Precursor for Phenylcarbamate Derivatives as Ligands for Nicotinic Acetylcholine (B1216132) Receptors

A significant application of 3-hydroxy-1-methylpiperidine is its role as a precursor in the synthesis of phenylcarbamate derivatives that act as ligands for nicotinic acetylcholine receptors (nAChRs). chemicalbook.comchemdad.comnih.gov These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems. The synthesis involves the reaction of the hydroxyl group of the piperidine with a phenyl isocyanate to form the carbamate (B1207046) linkage.

Research has shown that phenylcarbamate derivatives incorporating a piperidine moiety exhibit notable affinity for specific nAChR subtypes. nih.gov For example, certain piperidine analogues were found to have higher affinities for the α4β2* nAChR subtype compared to other derivatives. nih.gov This selectivity is a critical aspect of drug design, aiming to target specific receptor populations to achieve a desired therapeutic effect while minimizing off-target interactions.

Table 1: Affinity of Piperidine-Containing Phenylcarbamate Derivatives for nAChR Subtypes. nih.gov
CompoundStructureAffinity for α4β2* nAChR (Ki, nM)Affinity for α7* nAChR (Ki, nM)
Piperidine Analogue 15(Structure data not fully available in source)HighLow
Piperidine Analogue 16(Structure data not fully available in source)HighLow

Intermediate in the Synthesis of Amino Phosphite (B83602) Ligands

3-Hydroxy-1-methylpiperidine is documented as an intermediate in the preparation of amino phosphite ligands. chemicalbook.comchemdad.com Amino phosphite ligands are a class of organophosphorus compounds that are widely used in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and hydroformylation. Their structure typically contains both a phosphorus(III) center and a nitrogen atom, which can coordinate to a metal center.

In the synthesis of these ligands, the hydroxyl group of 3-hydroxy-1-methylpiperidine can react with a phosphorus halide (e.g., PCl₃ or a chlorophosphine) to form a phosphite ester. The nitrogen atom of the piperidine ring is an integral part of the resulting "amino" portion of the ligand, influencing its steric and electronic properties. These properties are crucial for controlling the activity and selectivity of the metal catalyst in organic transformations.

Integration into Complex Molecular Architectures

The utility of 3-hydroxy-1-methylpiperidine as a versatile building block is ultimately demonstrated by its successful integration into a variety of complex molecular architectures. Its role extends beyond being a simple reactant to being a fundamental scaffold upon which significant molecular complexity is built.

As discussed, it is a key component in the synthesis of targeted therapeutic agents like CDK5 inhibitors and selective nAChR ligands. chemicalbook.comchemdad.comnih.gov The piperidine nucleus is a privileged scaffold in medicinal chemistry, and by starting with a functionalized version like 3-hydroxy-1-methylpiperidine, synthetic chemists can more efficiently access complex target molecules. The compound's bifunctionality allows for sequential or orthogonal chemical modifications, enabling the construction of intricate structures with precise control over their three-dimensional shape and functionality. This strategic use shortens synthetic routes and provides a reliable platform for developing new chemical entities with potential pharmacological applications.

Synthesis of Flavopiridol and Analogs

The 3-hydroxy-1-methylpiperidine moiety is a defining structural feature of Flavopiridol, a synthetic flavonoid that has been extensively studied as a potent inhibitor of cyclin-dependent kinases (CDKs). researchgate.netguidechem.com Flavopiridol's chemical structure, formally named 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]benzo[b]pyran-4-one, incorporates this piperidine ring, often referred to as the 'D ring', which is crucial for its biological activity. guidechem.com The interaction of this ring with the ATP binding pocket of CDKs is a key aspect of its inhibitory mechanism. guidechem.com

Research has focused on modifying the 3-hydroxy-1-methylpiperidinyl portion of Flavopiridol to develop analogs with improved potency and selectivity. researchgate.net These synthetic modifications often involve altering the substituents on the piperidine ring to explore structure-activity relationships. researchgate.net The synthesis of Flavopiridol itself, while complex, highlights the importance of incorporating the specific stereochemistry of the piperidine precursor to achieve the desired therapeutic effect. nih.gov Although various synthetic routes exist, they converge on the necessity of constructing the flavonoid core and attaching the pre-formed or in-situ generated piperidine heterocycle. nih.govnih.gov

Key Compounds in Flavopiridol Synthesis
Compound NameRole in SynthesisReference
FlavopiridolTarget molecule, CDK inhibitor researchgate.netguidechem.com
Rohitukine (B1679509)Natural product inspiration for Flavopiridol guidechem.comnih.gov
3-Hydroxy-1-methylpiperidineCore structural component (D ring) researchgate.net
1-methyl-4-piperidoneA starting material in some synthetic routes for the piperidine moiety guidechem.com

Optimization of the Novobiocin (B609625) Scaffold

The compound 3-hydroxy-1-methylpiperidine is a documented reactant used in the chemical modification and optimization of the novobiocin scaffold to generate derivatives with antitumor properties. chemicalbook.comchemdad.com Novobiocin, a natural antibiotic, inhibits DNA gyrase but has been repurposed as a lead compound for developing inhibitors of Heat shock protein 90 (Hsp90), a promising target in cancer therapy. nih.gov

Research Findings on Novobiocin Scaffold Optimization
Compound/ScaffoldTargetKey Modification StrategyReference
NovobiocinDNA Gyrase, Hsp90Natural product lead compound nih.gov
Novobiocin AnalogsHsp90Replacement of the noviose sugar with moieties like 3-hydroxy-1-methylpiperidine chemicalbook.comchemdad.comnih.gov

Precursors for Chiral 3-Aminopiperidines

Chiral 3-aminopiperidines are significant structural motifs in a variety of pharmaceutically active compounds, including Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of diabetes. google.com The specific stereochemistry of these molecules is often essential for their biological function. Consequently, methods to produce enantiomerically pure piperidine derivatives are of high value.

3-Hydroxy-1-methylpiperidine can serve as a precursor for these chiral amines. A key challenge is the separation of its racemic form into individual enantiomers. One effective method is the lipase-catalyzed kinetic resolution of the racemic alcohol. elsevierpure.com For instance, using Candida antarctica lipase (B570770) B, the racemic mixture can undergo acetylation, yielding the acetate (B1210297) form of the (R)-enantiomer with high enantiomeric excess. elsevierpure.com A subsequent deacetylation step can further enrich the desired (R)-alcohol. elsevierpure.com This enantiomerically pure (R)-3-hydroxy-N-methylpiperidine is a key intermediate for synthesizing other chiral molecules, such as (R)-mepenzolate. elsevierpure.com Once the desired chirality is established at the hydroxyl-bearing carbon, the hydroxyl group can be chemically converted to an amino group through established synthetic transformations, providing access to the target chiral 3-aminopiperidines.

Key Element in Natural Product Synthesis

The piperidine ring is a common heterocyclic core in numerous natural products, particularly alkaloids. The functionalized structure of 3-hydroxy-1-methylpiperidine makes it a valuable synthon for constructing these complex molecules and their derivatives. nih.gov Its utility is prominently showcased in the synthesis of chromone (B188151) and flavonoid piperidine alkaloids, such as rohitukine and the related synthetic compound Flavopiridol. researchgate.net

Synthetic strategies have been developed that utilize piperidine-based precursors to build the characteristic fused ring systems of these alkaloids. nih.gov For example, a general method has been described starting from simple tetrahydro-3-pyridinemethanols, which share a core structure with 3-hydroxy-1-methylpiperidine, to create advanced precursors for chromone or flavonoid synthesis. nih.gov Furthermore, specific intermediates like (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine are synthesized as key building blocks for more complex targets. google.com The synthesis of this particular intermediate involves reacting 1-methyl-piperidine-4-one with 1,3,5-trimethoxybenzene, followed by a series of steps including bromination, hydrolysis, and catalytic hydrogenation to establish the required cis-stereochemistry of the hydroxyl group. google.com This demonstrates how the fundamental piperidine structure is elaborated and incorporated into larger, biologically significant molecules.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon atomic frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. For 3-Hydroxy-1-methylpiperidine (B1294512), the ¹H NMR spectrum displays distinct signals corresponding to the protons on the piperidine (B6355638) ring, the N-methyl group, and the hydroxyl group. chemicalbook.comnih.gov In the hydrobromide salt, the protonation of the nitrogen atom leads to shifts in the signals of adjacent protons.

The protons on the piperidine ring (positions 2, 3, 4, 5, and 6) typically appear as complex multiplets in the upfield region of the spectrum due to spin-spin coupling between adjacent, non-equivalent protons. The proton attached to the carbon bearing the hydroxyl group (C3-H) is expected to resonate at a specific chemical shift. The N-methyl protons typically appear as a singlet, slightly downfield. The hydroxyl proton signal can vary in position and may exhibit broadening.

Table 1: Representative ¹H NMR Spectral Data for 1-Methyl-3-piperidinol (Free Base) Note: Data is for the free base, 1-Methyl-3-piperidinol. Chemical shifts (δ) are reported in parts per million (ppm). The hydrobromide salt would show shifts, particularly for protons adjacent to the nitrogen.

AssignmentChemical Shift (ppm)Multiplicity
N-CH₃~2.25Singlet
Ring Protons~1.30 - 2.70Multiplets
C3-H (methine)~3.70Multiplet
OH~4.6Broad Singlet

Data sourced from spectral databases. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in 3-Hydroxy-1-methylpiperidine gives rise to a distinct signal, allowing for the confirmation of the number and type of carbon environments. chemicalbook.com

The spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The carbon atom bonded to the hydroxyl group (C-3) is significantly deshielded and appears at a lower field. The carbons adjacent to the nitrogen atom (C-2 and C-6) are also shifted downfield. The N-methyl carbon appears as a distinct signal in the upfield region.

Table 2: Representative ¹³C NMR Spectral Data for 1-Methyl-3-piperidinol (Free Base) Note: Data is for the free base. The hydrobromide salt would exhibit shifts due to the protonation of the nitrogen.

Carbon AtomApproximate Chemical Shift (ppm)
N-CH₃46.5
C264.0
C368.0
C424.5
C534.0
C656.5

Data sourced from spectral databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of 3-Hydroxy-1-methylpiperidine Hydrobromide will exhibit characteristic absorption bands. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the piperidine ring and methyl group are observed in the 2800-3000 cm⁻¹ region. For the hydrobromide salt, a broad band corresponding to the N⁺-H stretch of the ammonium (B1175870) salt is also expected, often overlapping with the O-H and C-H stretching bands. Fingerprint region absorptions below 1500 cm⁻¹ will correspond to C-O, C-N, and C-C bond vibrations and bending modes. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov This allows for the determination of the molecular weight and can provide structural information based on fragmentation patterns. For 3-Hydroxy-1-methylpiperidine (the free base), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 115.17, corresponding to its molecular weight. nist.govnist.gov

Common fragmentation patterns would involve the loss of a hydroxyl radical (•OH), a methyl radical (•CH₃), or cleavage of the piperidine ring. When analyzing the hydrobromide salt using techniques like electrospray ionization (ESI), the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (115.17 Da). nih.govnist.gov

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method is crucial for verifying the empirical formula and assessing the purity of a synthesized sample of this compound (C₆H₁₄BrNO). The experimentally determined percentages of C, H, N, and Br should closely match the calculated theoretical values.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₄BrNO)

ElementSymbolAtomic WeightMolar Mass ( g/mol )Percentage (%)
CarbonC12.0172.0636.75
HydrogenH1.00814.1127.20
BromineBr79.9079.9040.74
NitrogenN14.0114.017.15
OxygenO16.0016.008.16
Total 196.082 100.00

Chromatographic Techniques for Separation and Purification (e.g., Column Chromatography)

Chromatographic techniques are vital for the separation and purification of chemical compounds. Column chromatography is a common method used to purify the free base, 3-Hydroxy-1-methylpiperidine, from reaction mixtures or impurities. fishersci.com A stationary phase, such as silica (B1680970) gel or alumina, is packed into a column, and the crude product is loaded onto it. A mobile phase (a solvent or a mixture of solvents) is then passed through the column, and separation occurs based on the differential adsorption of the components to the stationary phase. Due to the polar nature of the hydroxyl and amine groups, a polar eluent system is typically required. The progress of the separation can be monitored using Thin-Layer Chromatography (TLC). The hydrobromide salt, being an ionic compound, is generally not purified directly by standard silica gel chromatography but is often formed from the already purified free base.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. nih.gov For a compound like 3-Hydroxy-1-methylpiperidine (B1294512), DFT calculations can provide valuable information about its molecular geometry, electronic stability, and reactivity. researchgate.net Such studies on substituted piperidines often focus on determining optimized molecular structures, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. nih.govresearchgate.net

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. nih.gov MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com For 3-Hydroxy-1-methylpiperidine, the nitrogen atom and the oxygen of the hydroxyl group would be expected to be regions of negative electrostatic potential, indicating their susceptibility to electrophilic attack.

Thermochemical properties of methylpiperidines have been investigated using both experimental and computational methods, including DFT. These studies help in understanding the influence of the methyl group on the stability and conformational behavior of the piperidine (B6355638) ring. nih.gov

Table 1: Representative Theoretical Data for Substituted Piperidines

Computational MethodPropertyTypical Finding for Piperidine Scaffolds
DFT/B3LYPHOMO-LUMO GapInfluences chemical reactivity and stability.
DFTMolecular Electrostatic PotentialIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Ab initioEnthalpy of FormationProvides data on thermodynamic stability. nih.gov

This table is illustrative and based on general findings for piperidine derivatives, not specific to 3-Hydroxy-1-methylpiperidine due to a lack of dedicated studies.

Molecular Docking Simulations to Investigate Ligand-Target Interactions in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.comf1000research.com In the context of medicinal chemistry, it is used to predict the binding mode of a ligand (like a piperidine derivative) to the active site of a target protein. mdpi.com

For piperidine-based compounds, docking studies have been instrumental in understanding their interactions with various biological targets, such as enzymes and receptors. dovepress.com These simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. mdpi.com For 3-Hydroxy-1-methylpiperidine, the hydroxyl group would be a potential hydrogen bond donor and acceptor, while the methylpiperidine ring would contribute to hydrophobic interactions. nih.gov Docking studies on similar molecules have been used to evaluate their potential as inhibitors for various diseases. dovepress.com

Pharmacophoric Modeling of Piperidine Scaffolds for Structure-Activity Relationships

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a crucial step in drug design for identifying the essential structural motifs responsible for a compound's biological activity. nih.gov

For piperidine scaffolds, pharmacophore models often include features such as hydrogen bond acceptors/donors, hydrophobic regions, and positive ionizable centers, corresponding to the key functional groups of the piperidine ring and its substituents. nih.gov These models are then used to screen large databases of compounds to identify new potential drug candidates. nih.gov The development of a pharmacophore model for a series of N-methyl pyrimidones, for instance, identified key features for HIV-1 integrase inhibition. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, map potential energy surfaces, and characterize transition state structures. researchgate.netchemrxiv.org For reactions involving piperidine derivatives, computational studies can help understand the stereoselectivity and regioselectivity of synthetic routes. researchgate.net

In Silico Predictions of Chemical Properties and Transformations

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. researchgate.netnih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable properties. scispace.com

For piperidine-based compounds, various online tools and software can predict properties such as solubility, lipophilicity (logP), blood-brain barrier permeability, and potential interactions with metabolic enzymes like cytochrome P450. researchgate.netscispace.com For instance, in silico ADMET and drug-likeness profiling of piperidine-based inhibitors have been performed to evaluate their pharmacokinetic and safety profiles. researchgate.net Such analyses for 3-Hydroxy-1-methylpiperidine would provide valuable predictions of its drug-like properties and potential metabolic fate. nih.gov PubChem, a public database, provides computed properties for 3-Hydroxy-1-methylpiperidine, such as molecular weight, XLogP3-AA, hydrogen bond donor/acceptor counts, and topological polar surface area. nih.gov

Table 2: Publicly Available Computed Properties for 3-Hydroxy-1-methylpiperidine

PropertyValueSource
Molecular Weight115.17 g/mol PubChem nih.gov
XLogP3-AA0.1PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Exact Mass115.099714038 DaPubChem nih.gov
Topological Polar Surface Area23.5 ŲPubChem nih.gov

Future Research Directions and Emerging Areas

Development of Innovative Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of 3-hydroxy-1-methylpiperidine (B1294512) is crucial, as different enantiomers can exhibit varied biological activities and properties. While enzymatic resolutions have shown success, future work will likely focus on developing more direct, efficient, and scalable stereoselective methods.

One promising area is the advancement of lipase-catalyzed kinetic resolutions. A two-step method utilizing Candida antarctica lipase (B570770) B has been reported for the gram-scale synthesis of (R)-3-hydroxy-N-methylpiperidine, achieving an enantiomeric excess (ee) of 97.8%. elsevierpure.comresearchgate.net The process involves an initial acetylation followed by a deacetylation step to enrich the desired enantiomer. elsevierpure.comresearchgate.net Future research could focus on optimizing this process through enzyme immobilization, the use of more eco-friendly solvents like cyclopentyl methyl ether (CPME), and the exploration of different acylating agents to improve both yield and enantioselectivity. researchgate.net

Beyond enzymatic methods, the development of novel asymmetric catalytic routes is a key objective. This includes palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones, which has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner. nih.gov Adapting such strategies for the direct synthesis of enantiopure 3-hydroxy-1-methylpiperidine could provide more modular and efficient pathways. nih.gov Future efforts may also explore hydrogen-borrowing catalysis, which enables the stereoselective synthesis of substituted piperidines from diols and amines, offering a direct and atom-economical approach. nih.gov

Table 1: Comparison of Stereoselective Synthesis Methods for 3-Hydroxypiperidine (B146073) Scaffolds

Method Catalyst/Reagent Key Features Potential Future Improvements
Lipase-Catalyzed Kinetic Resolution Candida antarctica lipase B (CALB) Achieves high enantiomeric excess (97.8% ee); uses inexpensive starting materials. elsevierpure.comresearchgate.net Optimization of solvent systems; enzyme immobilization for reusability; single-step resolution processes.
Palladium-Catalyzed Deconstructive Amination Palladium catalysts Modular approach for complex scaffolds; high diastereoselectivity; broad functional group tolerance. nih.gov Adaptation for direct synthesis of 3-hydroxy-1-methylpiperidine; development of more active and selective catalysts.

| Hydrogenation of Pyridine (B92270) Derivatives | Heterogeneous cobalt or rhodium catalysts | Can utilize renewable feedstocks; potential for high yields. nih.gov | Development of catalysts for milder reaction conditions; improved stereoselectivity for 3-substituted pyridines. nih.gov |

Exploration of Novel Reactivity and Catalytic Transformations

The bifunctional nature of 3-hydroxy-1-methylpiperidine, containing both a nucleophilic tertiary amine and a secondary alcohol, presents opportunities for novel reactivity. The hydroxyl group can be a site for various transformations, including esterification, etherification, and oxidation, while the piperidine (B6355638) ring itself can participate in ring-opening or expansion reactions under specific catalytic conditions.

Future research could investigate its role in tandem catalytic processes. For instance, piperidine structures can be produced from biomass-derived molecules through a cascade of reactions including amination, hydrogenation, and ring rearrangement. researchgate.net Exploring the use of 3-hydroxy-1-methylpiperidine as a precursor or intermediate in similar biomass valorization pathways could lead to sustainable routes for complex nitrogen-containing heterocycles. researchgate.net

Furthermore, the compound can act as a reactant for synthesizing a range of derivatives with potential applications in medicinal chemistry. chemicalbook.comthermofisher.com It is a known reactant for creating pyridine derivatives that act as CDK5 inhibitors and phenylcarbamate derivatives that serve as ligands for nicotinic acetylcholine (B1216132) receptors. chemicalbook.com Future work could expand on this by exploring its use in multicomponent reactions or as a ligand for transition-metal catalysis, leveraging the nitrogen and oxygen atoms for metal coordination. mdpi.com The thermal degradation behavior of similar compounds like 4-hydroxy-1-methylpiperidine has been studied in the context of CO2 capture, suggesting that the reactivity of 3-hydroxy-1-methylpiperidine under thermal stress could be an area for future investigation, potentially for applications in materials science or degradation pathways. illinois.edu

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For piperidine derivatives, computational studies have been used to understand the influence of substituents on the stability and conformational behavior of the piperidine ring. nih.gov

Future research will likely employ advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, to model 3-hydroxy-1-methylpiperidine and its reactions with greater accuracy. nih.gov These models can be used to:

Predict Enthalpies of Formation: Accurately calculating the thermochemical properties of different isomers and derivatives can help in designing more stable compounds and predicting reaction outcomes. nih.gov

Analyze Conformational Landscapes: Understanding the preferred three-dimensional structures of the molecule and its derivatives is crucial for designing ligands that fit into specific biological targets, such as enzyme active sites or receptors.

Simulate Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers of potential synthetic transformations, aiding in the optimization of reaction conditions and the design of new catalysts. For example, DFT calculations have been used to understand the ring-opening mechanisms of related heterocycles in catalytic transformations. researchgate.net

Guide 3D-QSAR Studies: In drug discovery, combining molecular docking with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can help interpret structure-activity relationships and aid in the design of novel, more potent inhibitors for therapeutic targets like Polo-like kinase 1 (PLK1). researchgate.net

These predictive models can significantly accelerate the discovery and development of new molecules based on the 3-hydroxy-1-methylpiperidine scaffold for various applications.

Expansion of Synthetic Applications in Advanced Organic Materials and Chemical Biology

The 3-hydroxypiperidine motif is a privileged scaffold found in numerous natural products and pharmacologically active compounds. nih.govketonepharma.com While its primary role has been as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique structure holds promise for applications in advanced organic materials and as a tool in chemical biology. ketonepharma.com

In the realm of advanced organic materials , future research could explore the incorporation of the 3-hydroxy-1-methylpiperidine unit into polymers or metal-organic frameworks (MOFs). The hydroxyl group provides a reactive handle for polymerization, while the entire molecule could serve as a ligand for creating novel catalytic materials. The formation of carbamates and N-alkylimidazoles from this reactant is already known, indicating its versatility in building larger molecular architectures. chemicalbook.comthermofisher.com

In chemical biology , the piperidine scaffold is of significant interest. tandfonline.com Derivatives of 3-hydroxy-1-methylpiperidine could be developed as molecular probes to study biological systems. For example, by attaching fluorescent tags or photoaffinity labels, these molecules could be used to identify and characterize protein targets or to visualize biological processes in real-time. Given that piperidine derivatives are being investigated for their analgesic properties and interaction with opioid receptors, specifically designed derivatives of 3-hydroxy-1-methylpiperidine could serve as valuable tools for studying the neurobiology of pain and addiction. tandfonline.com The synthesis of analogs with specific stereochemistry will be crucial for dissecting these complex biological interactions.

Q & A

Q. What are the recommended analytical methods for assessing the thermal stability of 3-Hydroxy-1-methylpiperidine Hydrobromide?

Variable-temperature infrared spectroscopy (TD-IR) is a robust method for evaluating thermal stability. This technique monitors structural integrity by tracking characteristic absorption modes (e.g., C-H wagging vibrations) across a temperature gradient (303–523 K). Ensure baseline correction and controlled heating rates (1–2 K/min) to avoid artifacts. TD-IR has been validated for hydrobromide salts, demonstrating minimal degradation within this range .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and eye protection. Inspect gloves for defects before use and avoid skin contact .
  • Ventilation: Work in a fume hood to prevent inhalation exposure.
  • Storage: Keep the compound in a sealed container in a dry, ventilated area away from ignition sources. Static electricity should be mitigated via grounded equipment .

Q. How can researchers optimize synthetic routes for this compound?

Focus on reaction parameters such as temperature (40–60°C), pH (neutral to slightly acidic), and solvent selection (e.g., ethanol/water mixtures). Piperidine ring formation is critical; consider using catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency. Post-synthesis, purify via recrystallization in ethanol to achieve >95% purity .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for this compound across studies?

  • Replicate experiments: Confirm results under identical conditions (e.g., dosage, cell lines, or animal models).
  • Statistical rigor: Use Student’s t-test or ANOVA with post-hoc corrections for multi-group comparisons. Report effect sizes and confidence intervals to contextualize findings .
  • Meta-analysis: Pool data from independent studies to identify trends or confounding variables (e.g., solvent choice, salt form differences) .

Q. What regulatory considerations apply to the international transport of this compound?

The compound is listed under the U.S. Commerce Control List (1C350.d.8), requiring export licenses due to its potential dual-use applications. Researchers must comply with the Chemical Weapons Convention (CWC) and local regulations. Document purity, intended use, and safety data sheets (SDS) for customs clearance .

Q. How can experimental design be improved for in vivo studies involving this compound?

  • Dosage calibration: Base initial doses on molar equivalence to structurally related compounds (e.g., scopolamine hydrobromide at 2 mg/kg/day in rodent models). Adjust for solubility and bioavailability .
  • Ethical compliance: Follow NIH or EU Directive 2010/63/EU guidelines for animal welfare, including randomization and blinded outcome assessments .

Q. What strategies are effective for resolving crystallinity issues in this compound during formulation?

  • Polymorph screening: Use solvent-drop grinding with dichloromethane or acetone to identify stable crystalline forms.
  • Additives: Co-crystallize with citric acid or polyethylene glycol (PEG) to enhance stability. Monitor via X-ray diffraction (XRD) .

Methodological Guidance

Q. How should researchers formulate hypotheses about the mechanism of action of this compound?

  • Literature synthesis: Cross-reference piperidine derivatives’ known targets (e.g., neurotransmitter receptors, enzyme inhibition).
  • Omics integration: Use proteomics or transcriptomics datasets to identify pathway enrichments (e.g., MAPK signaling) .
  • Structure-activity relationship (SAR): Modify substituents (e.g., hydroxyl group position) to isolate pharmacophoric motifs .

Q. What are common pitfalls in designing preclinical studies for this compound, and how can they be avoided?

  • Overly broad questions: Avoid vague aims like "assessing toxicity." Instead, specify endpoints (e.g., "Evaluate hepatotoxicity via ALT/AST levels at 50 mg/kg over 14 days") .
  • Inadequate controls: Include vehicle-only and positive control groups (e.g., known hepatotoxins) .

Q. How can computational modeling enhance understanding of this compound’s interactions?

  • Docking studies: Use AutoDock Vina to predict binding affinities to targets like GABA receptors. Validate with mutagenesis assays.
  • Molecular dynamics (MD): Simulate solvation effects in physiological buffers (e.g., PBS) to assess conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.